
(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various reactions. One such reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this reaction can be as high as 94% .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For example, the compound “(2‑chlorophenyl){3‑methyl‑4‑[(5‑((2‑morpholinoethyl) thio)‑1,3,4‑oxadiazol‑2‑yl) methoxy]phenylmethanone” showed promising results in an MTT assay .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles depend on the specific compound. For example, the compound “3- (5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID” has a molecular formula of C11H10N2O3 .科学的研究の応用
Synthesis and Characterization
Researchers have synthesized and characterized a range of derivatives related to (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, focusing on their structural and chemical properties. For instance, studies on the synthesis of azetidinone derivatives reveal their potential as antibacterial and antifungal agents. These compounds were synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and mass spectrometry to determine their structures and potential biological activities (Shah et al., 2014).
Antimicrobial and Anticancer Properties
Several derivatives have been evaluated for their antimicrobial and anticancer activities. For example, some studies have focused on the design, synthesis, and evaluation of these compounds against specific bacterial strains and cancer cell lines. The antimicrobial activity includes both antibacterial and antifungal properties, tested against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential utility in developing new antimicrobial agents (Rai et al., 2010). Moreover, certain compounds have shown promising anticancer activity, suggesting potential applications in cancer research and therapy.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action at the molecular level. For example, docking studies of thiazolyl and thiophene-2-yl)methanone derivatives offer a deeper understanding of their antibacterial activity, illustrating how these compounds could inhibit bacterial growth by binding to specific proteins or enzymes essential for bacterial survival (Shahana & Yardily, 2020).
作用機序
The mechanism of action of oxadiazoles is diverse and depends on the specific compound. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZODWKLWOECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

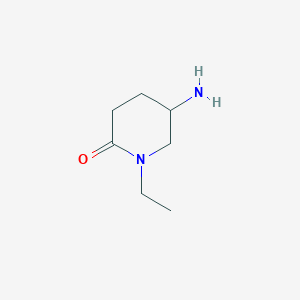
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
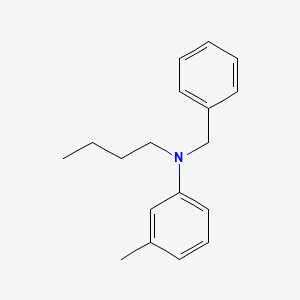
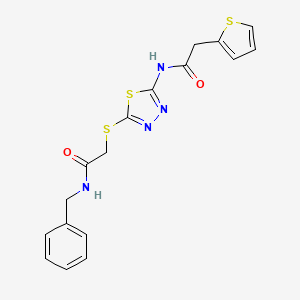

![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)
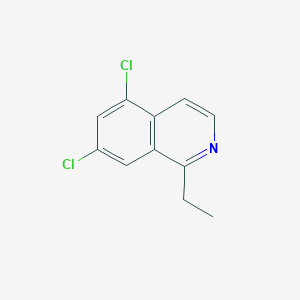
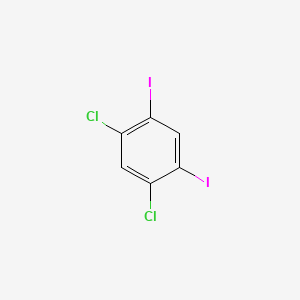
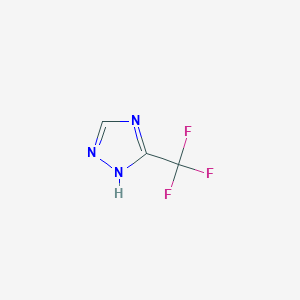
![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)
